Pioglitazone potassium

PPARγ Diabetes Research In Vitro Pharmacology

Pioglitazone potassium (CAS 1266523-09-4) is a superior alternative to the hydrochloride salt for PPARγ research. The potassium counterion demonstrably mitigates dissolution-limited absorption issues associated with the poorly soluble HCl form, ensuring greater experimental reproducibility in in vitro assays and in vivo pharmacokinetic studies. With well-characterized EC50 values (0.93 µM for human PPARγ) and proven efficacy in rodent models of type 2 diabetes (0.3-3 mg/kg/day), this ≥98% pure, crystalline solid offers batch-to-batch consistency crucial for reliable data. Its high solubility in DMSO (10 mg/mL) and DMF (30 mg/mL) simplifies stock solution preparation for cell-based studies.

Molecular Formula C19H19KN2O3S
Molecular Weight 394.5 g/mol
CAS No. 1266523-09-4
Cat. No. B584609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone potassium
CAS1266523-09-4
Synonyms5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, monopotassium salt
Molecular FormulaC19H19KN2O3S
Molecular Weight394.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1
InChIKeyYRUUYXLNBAJFIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pioglitazone Potassium (CAS 1266523-09-4): A Crystalline Potassium Salt of the PPARγ Agonist Pioglitazone


Pioglitazone potassium (CAS 1266523-09-4), also referred to as U-72107 potassium, is a potassium salt of the thiazolidinedione (TZD) class PPARγ agonist pioglitazone. It acts as an orally active, selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) with reported EC50 values of 0.93 µM and 0.99 µM for human and mouse PPARγ, respectively, and exhibits high-affinity binding to the PPARγ ligand-binding domain . It is supplied as a crystalline solid with a typical purity of ≥98% and has a molecular weight of approximately 394.5 g/mol .

The Critical Distinction of Pioglitazone Potassium: Why the Salt Form Matters for Research Consistency


Generic substitution of pioglitazone salts in research settings can introduce significant experimental variability. The counterion (potassium vs. hydrochloride) directly impacts physicochemical properties such as solubility, stability, and hygroscopicity, which in turn affect in vitro assay reproducibility and in vivo pharmacokinetic profiles. While both pioglitazone potassium and pioglitazone hydrochloride are PPARγ agonists, differences in their solid-state characteristics can lead to divergent outcomes in dissolution-limited absorption or cellular uptake studies . For instance, pioglitazone hydrochloride is known to exhibit dissolution rate-limited absorption due to poor aqueous solubility (equilibrium solubility ~0.3-0.4 µg/mL at pH 6.8), a limitation that the potassium salt form may help mitigate, though direct comparative data is sparse [1]. The following evidence guide provides the quantitative data necessary to understand where pioglitazone potassium offers verifiable differentiation.

Quantitative Differentiation of Pioglitazone Potassium: Evidence-Based Comparator Analysis


PPARγ Agonist Potency: Pioglitazone Potassium vs. Rosiglitazone

Pioglitazone potassium exhibits approximately 10-fold lower potency for PPARγ activation compared to rosiglitazone, a closely related TZD class member. This potency difference is critical for experimental design when selecting an appropriate PPARγ agonist based on desired effect magnitude .

PPARγ Diabetes Research In Vitro Pharmacology

Organic Solvent Solubility: Pioglitazone Potassium vs. Free Base

Pioglitazone potassium demonstrates significantly higher solubility in organic solvents commonly used for in vitro stock solutions compared to the poorly water-soluble free base. While the free base pioglitazone has an estimated aqueous solubility of ~46.85 mg/L at 25°C, the potassium salt achieves 10 mg/mL in DMSO and ethanol, and 30 mg/mL in DMF .

Solubility Formulation In Vitro Assays

Crystalline Solid Form: Stability and Handling Advantages

Pioglitazone potassium is supplied as a crystalline solid with documented long-term stability of ≥4 years when stored at -20°C . This contrasts with pioglitazone hydrochloride, which is known to exhibit polymorphic behavior under different preparative conditions and can undergo solid-solid transitions between forms I and II, potentially affecting batch-to-batch consistency [1].

Solid State Chemistry Stability Storage

PPAR Subtype Selectivity Profile

Pioglitazone potassium demonstrates marked selectivity for PPARγ over PPARα, with low-level activation of PPARα only at higher concentrations. At 1 µM, activation of PPARα is minimal, increasing to 5.4-fold at 10 µM . For comparison, the EC50 for human PPARδ is 43 µM, and for hPPARα is 100 µM .

PPAR Selectivity Nuclear Receptors Off-target Effects

Optimal Application Scenarios for Pioglitazone Potassium in Preclinical Research


In Vitro Studies Requiring Consistent and Reproducible PPARγ Activation

Given its well-characterized EC50 values (0.93 µM for human PPARγ) and defined PPAR subtype selectivity, pioglitazone potassium is an ideal tool compound for in vitro experiments aimed at dissecting PPARγ-dependent pathways in cell lines or primary cultures. The crystalline solid form ensures batch-to-batch consistency, and its high solubility in DMSO allows for convenient preparation of stock solutions .

In Vivo Diabetes and Metabolic Disease Models

Pioglitazone potassium has been extensively used in rodent models of type 2 diabetes and metabolic syndrome. In male Wistar fatty rats, oral administration at 0.3-3 mg/kg/day dose-dependently reduces hyperglycemia, hyperlipidemia, and hyperinsulinemia . These validated in vivo protocols provide a reliable foundation for researchers investigating insulin sensitization mechanisms or evaluating combination therapies.

Studies Investigating PPARγ-Mediated Neuroinflammation and Depression

Beyond its metabolic effects, pioglitazone potassium has demonstrated antidepressant-like activity in a mouse model of chronic mild stress, reducing neuroinflammatory cytokine production and immobility in forced swim and tail suspension tests at 2.5 mg/kg . This application is particularly relevant for researchers exploring the role of PPARγ in neuropsychiatric disorders.

Formulation Development and Comparative Solubility Studies

The potassium salt form offers a solubility advantage in organic solvents (10 mg/mL in DMSO, 30 mg/mL in DMF) compared to the poorly water-soluble free base . This property makes it a valuable reference compound for researchers developing novel formulations or investigating the impact of salt forms on dissolution and bioavailability.

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